((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid
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Overview
Description
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid is a synthetic steroid derivative This compound is structurally related to pregnane steroids and features a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid typically involves multiple steps. One common method starts with the precursor 17α-hydroxyprogesterone. The key steps include:
Oxidation: The 17α-hydroxyprogesterone undergoes oxidation to form 3,20-dioxopregn-4-en-17-yl acetate.
Thioesterification: The acetate is then reacted with thioacetic acid under acidic conditions to introduce the thioacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch Reactors: Using batch reactors for controlled oxidation and thioesterification reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The thioacetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Scientific Research Applications
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of ((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction affects various molecular pathways, including those involved in inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate: Similar structure but lacks the thioacetic acid moiety.
3,20-Dioxopregn-4-en-17-yl hexanoate: Another steroid derivative with a different ester group.
Uniqueness
((3,20-Dioxo-17-hydroxypregn-4-en-21-yl)thio)acetic acid is unique due to its thioacetic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable for research and therapeutic applications .
Properties
CAS No. |
114967-85-0 |
---|---|
Molecular Formula |
C23H32O5S |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
2-[2-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylacetic acid |
InChI |
InChI=1S/C23H32O5S/c1-21-8-5-15(24)11-14(21)3-4-16-17(21)6-9-22(2)18(16)7-10-23(22,28)19(25)12-29-13-20(26)27/h11,16-18,28H,3-10,12-13H2,1-2H3,(H,26,27)/t16?,17?,18?,21-,22-,23-/m0/s1 |
InChI Key |
PZTBPWRIJKJGJL-RRDSURKDSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CCC3C2CC[C@]4(C3CC[C@@]4(C(=O)CSCC(=O)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CSCC(=O)O)O)C |
Origin of Product |
United States |
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